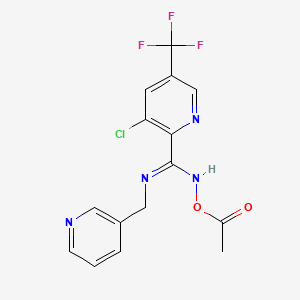

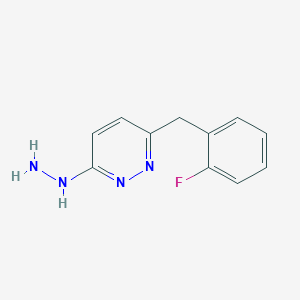

![molecular formula C15H14ClN3O6 B3124724 ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate CAS No. 320420-06-2](/img/structure/B3124724.png)

ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate

Vue d'ensemble

Description

This compound is an ester of carbamic acid . It is a white solid . It is not a component of polyurethanes . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a primary or secondary alcohol with a pronucleophile . This is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . In some cases, the yield of the byproduct is more than the main compound .Molecular Structure Analysis

The molecular formula of a similar compound, Ethyl 3-[(4-chlorobenzyl)oxy]benzoate, is C16H15ClO3 . Its molecular weight is 290.74 g/mol .Chemical Reactions Analysis

Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine . It is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl 3-[(4-chlorobenzyl)oxy]benzoate, include a molecular weight of 290.74 g/mol, a density of 1.5±0.1 g/cm3, and a topological polar surface area of 35.5 Ų .Applications De Recherche Scientifique

Synthesis and Enzymatic Activity

Research by Abd and Awas (2008) in "Acta Chimica Slovenica" discusses the preparation of derivatives similar to ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate, highlighting their potent effect on increasing the reactivity of cellobiase. These compounds are part of a larger group of substances involved in enzymatic reactions (Abd & Awas, 2008).

Antibacterial and Antitumor Activity

A study by Gasparyan et al. (2016) in "Russian Journal of Organic Chemistry" examined compounds structurally similar to ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate. The synthesized compounds displayed low antibacterial and antitumor activity, contributing to the ongoing exploration of novel therapeutic agents (Gasparyan et al., 2016).

Novel Compound Synthesis

Śladowska, Bartoszko-Malik, and Zawisza (1990) in "Farmaco" explored the synthesis of new derivatives similar to the target compound. They focused on creating various N-1 substituted derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Śladowska et al., 1990).

Photodegradation Studies

Beachell and Chang (1972) in "Journal of Polymer Science Part A" identified the photo-oxidation products of a related compound, ethyl N-phenyl-carbamate. Their study highlights the importance of understanding the photodegradation process of these compounds in various applications, such as materials science (Beachell & Chang, 1972).

Antioxidant and Antimicrobial Activity

George et al. (2010) in "International Journal of Chemical Sciences" synthesized compounds structurally related to the target compound and evaluated their antioxidant and antimicrobial activities. This research contributes to the understanding of the potential health and medicinal applications of such compounds (George et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl N-[1-[(4-chlorophenyl)methoxy]-2,4-dioxopyrimidine-5-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O6/c1-2-24-15(23)18-13(21)11-7-19(14(22)17-12(11)20)25-8-9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,17,20,22)(H,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWXAUBGXUSZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901108076 | |

| Record name | Carbamic acid, [[1-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate | |

CAS RN |

320420-06-2 | |

| Record name | Carbamic acid, [[1-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]carbonyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320420-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [[1-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl]carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901108076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B3124643.png)

![Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B3124656.png)

![Methyl 3-(5-{[(2,2-dimethylpropanoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124670.png)

![Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124677.png)

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea](/img/structure/B3124687.png)

![N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3124716.png)

![4-methoxy-N-{[1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}benzenesulfonamide](/img/structure/B3124723.png)

![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)

![4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid](/img/structure/B3124750.png)